molecular formula C13H24N2O2 B1480072 3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one CAS No. 2098038-38-9

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

Cat. No.: B1480072
CAS No.: 2098038-38-9
M. Wt: 240.34 g/mol
InChI Key: ADGNGRSYDBJVJF-UHFFFAOYSA-N
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Description

The compound “3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of related compounds involves a cascade of Prins/pinacol rearrangement. This method is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the search results .

Scientific Research Applications

Beta-Amino Alcohols via Aziridiniums

The rearrangement of beta-amino alcohols via aziridinium intermediates is a significant area of study, highlighting the synthetic versatility of beta-amino alcohols. This process is crucial for generating amines with varying substituents, affecting the outcome based on nucleophiles, solvents, and temperature conditions (Métro, Duthion, Pardo, & Cossy, 2010).

Chitosan and Antimicrobial Potential

Chitosan, an aminopolysaccharide biopolymer, displays unique physicochemical and biological characteristics, such as biocompatibility and antimicrobial activity. Its structural features, including reactive hydroxyl and amino groups, enable a wide scope of applications, particularly in the biomedical field (Raafat & Sahl, 2009).

Furan Derivatives from Biomass

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, represent a renewable feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This research area focuses on synthesizing monomers, polymers, fuels, and other chemicals from HMF, highlighting the importance of sustainable chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Amino-1,2,4-Triazoles in Organic Synthesis

The use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry underscores their importance in producing agricultural products, pharmaceuticals, dyes, and more. This review elaborates on the synthesis methods and applications of these compounds, emphasizing their role in various industries (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not directly available from the search results .

Future Directions

The future directions for research on this compound could involve further exploration of its potential anti-ulcer activity, as well as investigation into other potential therapeutic applications .

Properties

IUPAC Name

3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c14-7-4-12(17)15-8-11(9-16)13(10-15)5-2-1-3-6-13/h11,16H,1-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGNGRSYDBJVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one

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